7-Hydroxy-2-methylchroman-4-one oxime
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Overview
Description
7-Hydroxy-2-methylchroman-4-one oxime is a chemical compound with the molecular formula C10H11NO3. It is a derivative of chromanone, a significant structural entity in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-methylchroman-4-one oxime typically involves the reaction of 7-Hydroxy-2-methylchroman-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-methylchroman-4-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives with altered functional groups.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
7-Hydroxy-2-methylchroman-4-one oxime has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methylchroman-4-one oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds with receptor binding sites, leading to significant biological effects. Additionally, the compound can inhibit specific enzymes and modulate signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A parent compound with similar structural features but lacks the oxime group.
7-Hydroxy-4-methylchroman-2-one: Another derivative with different substitution patterns.
2,3-Dihydro-7-hydroxy-2-methyl-4H-1-benzopyran-4-one: A closely related compound with similar biological activities
Uniqueness
7-Hydroxy-2-methylchroman-4-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with various molecular targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(4Z)-4-hydroxyimino-2-methyl-2,3-dihydrochromen-7-ol |
InChI |
InChI=1S/C10H11NO3/c1-6-4-9(11-13)8-3-2-7(12)5-10(8)14-6/h2-3,5-6,12-13H,4H2,1H3/b11-9- |
InChI Key |
ACWCGZCSEITKFE-LUAWRHEFSA-N |
Isomeric SMILES |
CC1C/C(=N/O)/C2=C(O1)C=C(C=C2)O |
Canonical SMILES |
CC1CC(=NO)C2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
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